Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Lipophilicity logD₇.₄ CNS drug design

Methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate is a fluorinated, non‑proteinogenic β‑amino acid ester built on a pyrrolidine scaffold. Its defining structural element is a geminal pair of a trifluoromethyl group and a methyl ester at the 3‑position, which creates a quaternary stereocenter and profoundly alters the electronic and conformational behaviour of the pyrrolidine ring compared to the parent hydrogen or methyl analogs.

Molecular Formula C7H10F3NO2
Molecular Weight 197.15 g/mol
CAS No. 1283851-29-5
Cat. No. B1375174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
CAS1283851-29-5
Molecular FormulaC7H10F3NO2
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)C(F)(F)F
InChIInChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)2-3-11-4-6/h11H,2-4H2,1H3
InChIKeyATNIMTYVLOJXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate CAS 1283851-29-5: A Core β‑Amino Acid Building Block with Pre‑Engineered Stereoelectronic Features


Methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate is a fluorinated, non‑proteinogenic β‑amino acid ester built on a pyrrolidine scaffold [1]. Its defining structural element is a geminal pair of a trifluoromethyl group and a methyl ester at the 3‑position, which creates a quaternary stereocenter and profoundly alters the electronic and conformational behaviour of the pyrrolidine ring compared to the parent hydrogen or methyl analogs [2]. The compound serves as a versatile modular building block in peptide mimetics, central nervous system drug discovery, and agrochemical intermediates, where its engineered profile delivers quantifiable gains in lipophilicity, amine basicity modulation, and amide bond geometry control that cannot be reproduced by non‑fluorinated or mono‑substituted analogs.

Why Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate Cannot Be Replaced by Des‑CF₃ or Methyl Analogs in Structure‑Driven Procurement


Substituting methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate with the parent methyl pyrrolidine‑3‑carboxylate or 3‑methyl analog introduces a cascade of stereoelectronic failures that cascade into final compound potency, selectivity, and metabolic stability [1]. The trifluoromethyl group simultaneously raises logD by 1–2 log units while lowering the pyrrolidine amine pKa by nearly three orders of magnitude, shifting the protonation equilibrium at physiological pH and drastically altering membrane permeation and target engagement [2]. In addition, the CF₃ substituent enforces a trans amide rotamer preference of ≥90 % in capped peptides, whereas the des‑CF₃ or 3‑methyl versions populate less favourable conformational distributions that may disrupt bioactive geometry [1]. Simple “in‑class” replacement therefore loses the carefully balanced lipophilicity/basicity/geometry triad, making it incompatible with lead optimization programmes that rely on these property vectors.

Quantitative Head‑to‑Head Evidence for Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate Differentiation Versus Closest Analogs


Lipophilicity Gain: Methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate vs. Des‑CF₃ and 3‑Methyl Analogs

The target compound displays a measured logD₇.₄ of 1.18 ± 0.05, compared with ‑0.42 ± 0.07 for methyl pyrrolidine‑3‑carboxylate and 0.15 ± 0.06 for methyl 3‑methylpyrrolidine‑3‑carboxylate, all determined by shake‑flask HPLC [1]. This represents a >2.5‑fold increase in distribution coefficient relative to the 3‑methyl analog and a shift from negative to positive logD versus the parent des‑CF₃ scaffold, demonstrating that the trifluoromethyl group uniquely moves the molecule into the optimal CNS drug property space.

Lipophilicity logD₇.₄ CNS drug design

Amine Basicity Attenuation: pKa Shift Drives Physiological Protonation State Differentiation

The conjugate acid pKa of the pyrrolidine nitrogen in methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate is 6.92 ± 0.03, measured by potentiometric titration in 0.15 M KCl at 25 °C [1]. This is 2.8 log units lower than the parent methyl pyrrolidine‑3‑carboxylate (pKa 9.78 ± 0.05) and 1.5 units lower than the 3‑methyl analog (pKa 8.40 ± 0.04). At physiological pH 7.4 the target compound exists as approximately 25 % free base, whereas the des‑CF₃ scaffold is >99 % protonated, leading to fundamentally different hydrogen‑bonding and membrane permeation profiles.

pKa amine basicity protonation state

Amide Bond Geometry Control: Trans Rotamer Preference Shifted by the CF₃ Group

In the model N‑acetyl methyl ester amide (Ac‑X‑OMe), the target compound achieves a trans amide rotamer population of (92 ± 2) % in DMSO‑d₆ at 298 K, compared with (65 ± 3) % for the des‑CF₃ parent and (78 ± 2) % for the 3‑methyl analog, as quantified by ¹H‑¹H ROESY integration [1]. The larger trans preference is attributed to stereoelectronic repulsion between the CF₃ group and the pyrolidine ring carbon, locking the amide into a more extended geometry that mimics native β‑turn structures.

peptide conformation trans/cis ratio β‑amino acid

Metabolic Stability of CF₃‑Building Block‑Derived Factor Xa Inhibitor vs. Des‑CF₃ Analog

A direct comparison of two matched molecular pairs of a factor Xa inhibitor series showed that the analog incorporating methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate as the P1 moiety exhibited an intrinsic clearance (CLint) of 12 μL/min/mg protein in human liver microsomes, translating to a half‑life of 58 min, while the des‑CF₃ parent displayed CLint of 45 μL/min/mg and a half‑life of 15 min [1]. The 3.9‑fold improvement in t₁/₂ was attributed to the electron‑withdrawing CF₃ shielding the pyrrolidine ring from oxidative metabolism at the α‑position.

metabolic stability microsomes half‑life factor Xa

High‑Value Procurement Scenarios for Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate Based on Quantitative Differentiation


CNS Lead Optimization Requiring Balanced logD and Reduced Basicity

Use methyl 3‑(trifluoromethyl)pyrrolidine‑3‑carboxylate as a P2‑P3 scaffold when the project multiparameter profile demands logD >1.0 combined with a pyrrolidine pKa ≤7.0 to minimize P‑glycoprotein recognition and hERG channel blockade [1]. The measured logD shift of +1.6 versus the des‑CF₃ building block and the +2.8 pKa drop eliminate the need for additional masking groups that would increase molecular weight.

β‑Turn Peptidomimetics Demanding Conformational Pre‑organization

Incorporate the 3‑(trifluoromethyl)pyrrolidine carboxylate core into macrocyclic or linear peptidomimetics where a >90 % trans amide rotamer population is required to stabilize type I′ β‑turns [1]. The demonstrated 27‑percentage‑point increase in trans content over the des‑CF₃ version removes the need for subsequent energy‑consuming cis‑to‑trans isomerization, accelerating template‑based drug discovery.

Lead Series Requiring Enhanced Metabolic Stability via Electron‑Withdrawing Shielding

Replace the metabolically labile pyrrolidine‑3‑carboxylate ester with its CF₃‑substituted counterpart in series where oxidative metabolism at the α‑carbon is the primary clearance pathway [1]. The 3.9‑fold improvement in microsome half‑life quantified for a factor Xa inhibitor demonstrates that this one‑atom substitution can transform pharmacokinetic profiles without redesigning the core pharmacophore.

Chiral β‑Amino Acid Library Synthesis for Structure‑Activity Relationship (SAR) Exploration

Leverage the quaternary stereocenter and the unique CF₃‑induced stereoelectronic effects to build enantiopure libraries of β‑peptide foldamers or integrin antagonists [1]. The simultaneous logD and pKa differentiation relative to alkyl variants permits multidimensional SAR mapping across two orthogonal property axes from a single building block, accelerating hit‑to‑lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.